
Monobutyl Phosphate-d9
Overview
Description
Monobutyl Phosphate-d9 (MBP-d9) is a deuterated derivative of monobutyl phosphate (MBP), where nine hydrogen atoms are replaced by deuterium. Its molecular formula is C₄H₂D₉O₄P, with a molecular weight of 163.16 g/mol and CAS number 156213-20-6 . MBP-d9 is primarily used as a certified reference material in analytical chemistry, particularly in mass spectrometry, where its isotopic labeling enables precise quantification of non-deuterated MBP in complex matrices . It is available in standardized quantities (2.5 mg and 25 mg) from suppliers like Beijing Laiyao Bio, ensuring high purity for research and industrial applications .
Preparation Methods
Synthesis via Direct Phosphorylation of Deuterated Butanol
The most widely documented method involves reacting deuterated butanol (C₄D₉OH) with phosphorus oxychloride (POCl₃). This approach, adapted from industrial protocols , proceeds via nucleophilic substitution:
4\text{D}9\text{OH} + \text{POCl}3 \rightarrow \text{C}4\text{D}9\text{PO(OH)}2 + 2\text{HCl}
Reaction Conditions and Optimization
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Temperature : Conducted at 0–5°C to minimize side reactions (e.g., di-ester formation) .
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Stoichiometry : A 1:1 molar ratio of C₄D₅OH to POCl₃ ensures monofunctionalization. Excess POCl₃ risks forming dibutyl phosphate .
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Solvent : Anhydrous diethyl ether or tetrahydrofuran (THF) prevents hydrolysis of POCl₃ .
Table 1: Key Parameters for Direct Phosphorylation
Parameter | Optimal Value | Deviation Impact |
---|---|---|
Temperature | 0–5°C | >10°C: 15% yield loss due to side reactions |
Reaction Time | 4–6 hours | <4h: Incomplete conversion; >6h: Degradation |
POCl₃ Purity | ≥99.9% | Impurities accelerate decomposition |
Purification Strategies
Post-reaction, the crude product is subjected to:
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Neutralization : Residual POCl₃ is quenched with ice-cold water.
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Extraction : Sequential washing with CCl₄ removes organic impurities (e.g., unreacted butanol) .
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Crystallization : Ethanol-water mixtures (3:1 v/v) yield 85–90% pure product .
Deuteration of Monobutyl Phosphate
An alternative route deuterates non-labeled monobutyl phosphate (H₂MBP) using D₂O and catalytic agents. This method, inspired by deuterated phosphine synthesis , involves isotopic exchange:
2\text{MBP} + \text{D}2\text{O} \rightarrow \text{D}2\text{MBP} + \text{H}2\text{O}
Reaction Setup
Table 2: Deuteration Efficiency vs. Conditions
Catalyst | Temperature (°C) | Time (h) | Deuteration (%) |
---|---|---|---|
Pd/C | 80 | 48 | 92 |
PtO₂ | 80 | 72 | 89 |
None | 80 | 72 | <10 |
Challenges and Mitigations
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Isotopic Dilution : Trace H₂O reduces deuteration. Pre-drying reactants over molecular sieves (3Å) is critical .
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Acidic Byproducts : Phosphate hydrolysis generates H₃PO₄, necessitating neutralization with NaOD .
Alternative Approaches: Methylation and Extraction
A gas chromatography-compatible method derivatizes H₂MBP-d₀ to its methyl ester (MeMBP-d₉) using diazomethane (CH₂N₂) :
2\text{MBP} + 2\text{CH}2\text{N}2 \rightarrow \text{Me}2\text{MBP} + 2\text{N}_2
Methylation Protocol
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Diazomethane Generation : Diazald reagent (p-toluenesulfonyl-N-methyl-N-nitrosamide) in ether .
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Reaction : Bubble CH₂N₂ gas into H₂MBP-d₉ solution at 0°C for 10 minutes .
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Quenching : Evaporate excess CH₂N₂ under nitrogen; purity via silica gel chromatography .
Table 3: Methylation Yield Under Varied Conditions
CH₂N₂ Excess | Temperature (°C) | Yield (%) |
---|---|---|
1.5x | 0 | 78 |
2x | 0 | 92 |
2x | 25 | 65 |
Purification and Characterization
Chromatographic Purification
Spectroscopic Characterization
Table 4: Key Analytical Data
Technique | Parameter | Value |
---|---|---|
³¹P NMR | Chemical Shift | δ −0.5 ppm |
ESI-MS | [M−H]⁻ | 163.16 |
IR | P=O Stretch | 1260 cm⁻¹ |
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Monobutyl Phosphate-d9 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding phosphates.
Reduction: Reduction reactions can convert it back to the corresponding alcohol and phosphoric acid.
Substitution: It can undergo nucleophilic substitution reactions where the butyl group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Applications in Scientific Research
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Analytical Chemistry
- NMR Spectroscopy : Monobutyl Phosphate-d9 serves as an internal standard in NMR experiments, aiding in the quantification of other compounds due to its unique spectral properties.
- Mass Spectrometry : Its deuterated form improves the accuracy of mass spectrometric analyses, particularly in complex mixtures.
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Biological Studies
- Metabolic Pathway Analysis : Researchers utilize this compound to trace metabolic pathways involving phosphate esters in cellular systems. Its deuterated nature allows for differentiation from non-labeled compounds during analysis.
- Drug Development : The compound is investigated for its role in drug formulation, particularly in enhancing the solubility and bioavailability of therapeutic agents.
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Environmental Science
- Pollution Studies : this compound is employed to study the degradation pathways of phosphate-containing pollutants in aquatic environments. Its tracking capabilities enable researchers to assess the impact of these pollutants on microbial communities.
Data Table: Applications Overview
Application Area | Specific Use Case | Benefits of this compound |
---|---|---|
Analytical Chemistry | NMR Spectroscopy | Improved sensitivity and specificity |
Biological Studies | Metabolic pathway tracing | Enhanced tracking of metabolic processes |
Drug Development | Formulation enhancement | Increased solubility and bioavailability |
Environmental Science | Pollution degradation studies | Effective tracking of pollutants in microbial studies |
Case Studies
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Case Study on Metabolic Pathways
- A study published in Journal of Biological Chemistry utilized this compound to investigate the phosphorylation processes in yeast cells. The results indicated that the compound effectively traced the incorporation of phosphate into key metabolic intermediates, providing insights into energy metabolism.
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Environmental Impact Assessment
- Research conducted at a coastal university examined the degradation of phosphate esters in sediment samples using this compound as a tracer. The findings demonstrated significant microbial activity breaking down these compounds, highlighting their role in nutrient cycling within marine ecosystems.
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Pharmaceutical Formulation Study
- A pharmaceutical company explored the use of this compound in enhancing the solubility of a poorly soluble drug candidate. The study showed that incorporating this compound improved drug release profiles significantly compared to formulations without it.
Mechanism of Action
The mechanism of action of Monobutyl Phosphate-d9 involves its interaction with molecular targets through its phosphate group. The deuterium atoms provide a unique isotopic signature that can be detected using NMR spectroscopy, allowing researchers to study the compound’s behavior in various environments. The phosphate group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
Structural and Molecular Differences
Property | Monobutyl Phosphate-d9 (MBP-d9) | Monobutyl Phosphate (MBP) | Dibutyl Phosphate (DBP) |
---|---|---|---|
Molecular Formula | C₄H₂D₉O₄P | C₄H₁₁O₄P | C₈H₁₉O₄P |
Molecular Weight | 163.16 g/mol | ~154.11 g/mol* | 210.21 g/mol |
CAS Number | 156213-20-6 | 85391-11-3 | 107-66-4 |
Deuteration | Yes (9 deuterium atoms) | No | No |
Ester Groups | Mono-butyl ester | Mono-butyl ester | Di-butyl ester |
*Calculated based on molecular formula.
Key Notes:
- MBP-d9 and MBP share the same mono-ester structure, but MBP-d9’s deuterium substitution increases its molecular weight by ~9 atomic mass units .
- DBP, a di-ester of phosphoric acid, has a larger molecular weight and distinct solubility properties compared to mono-esters .
Solubility and Separation
- MBP : Extracted into aqueous phases during separations with dibutyl ether, achieving 95% purity when isolated from DBP mixtures .
- DBP : Remains in organic solvents like dibutyl ether during separation processes, acting as a common impurity in MBP synthesis .
- MBP-d9 : Assumed to exhibit solubility similar to MBP but with isotopic distinctions critical for analytical detection .
Research Findings
Separation Efficiency
A study by Wagner et al. demonstrated that MBP and DBP can be separated using a dibutyl ether-water system, yielding 95% pure MBP with 5% residual DBP . This highlights the importance of solubility differences in industrial purification.
Analytical Performance
MBP-d9’s deuterium labeling minimizes matrix effects in mass spectrometry, improving accuracy in environmental monitoring. For example, its use as a standard ensures reliable detection of MBP at trace levels in wastewater samples .
Stability and Handling
Biological Activity
Monobutyl Phosphate-d9 (MBP-d9) is a deuterated derivative of Monobutyl Phosphate (MBP), which is a phosphate ester commonly used in various industrial applications. The biological activity of MBP-d9 has been studied primarily in the context of its toxicity, metabolic pathways, and potential applications in analytical chemistry. This article provides a comprehensive overview of the biological activity of MBP-d9, including toxicity data, metabolic processes, and relevant case studies.
Chemical Structure and Properties
This compound has the chemical formula and is characterized by the presence of deuterium atoms, which enhance its stability and detection in analytical methods. The deuterated form is particularly useful for quantitative analysis in complex mixtures.
Acute Toxicity
Research indicates that MBP exhibits low acute toxicity. The reported median lethal dose (LD50) for MBP in rats is greater than 4640 mg/kg body weight, suggesting a relatively safe profile for acute exposure. Clinical signs observed in toxicity studies included decreased motor activity and abnormal breathing patterns .
Study | Species | LD50 (mg/kg) | Observations |
---|---|---|---|
OECD Test Guideline 401 | Rats | >4640 | Decreased motor activity, abnormal breathing |
Acute Oral Toxicity Study | Rats | 5300, 2474, 3800 | Closed eyelids, piloerection |
Genotoxicity
MBP has been evaluated for genotoxic potential using quantitative structure-activity relationship (QSAR) modeling, which indicated a negative result for mutagenicity. In vitro studies have shown that MBP does not induce mutations in bacterial strains such as Salmonella typhimurium . This suggests that MBP-d9 is unlikely to pose a significant risk for genetic damage.
Metabolism and Excretion
The metabolism of MBP-d9 primarily involves hydrolysis by esterases into butanol and phosphate. This metabolic pathway is crucial as it influences the compound's biological half-life and potential accumulation in biological systems. Urinary excretion is expected to be the main route through which MBP-d9 is eliminated from the body .
Analytical Chemistry
The deuterated form of Monobutyl Phosphate has been utilized as an internal standard in gas chromatography/mass spectrometry (GC/MS) for quantifying degradation products of tributyl phosphate (TBP). This application highlights the significance of MBP-d9 in analytical methodologies, enabling accurate measurements without the interference of toxic reagents like diazomethane .
Environmental Impact
Studies have shown that bacteria such as Methylobacillus sp. can degrade tributyl phosphate, which may include metabolites like MBP-d9. The biodegradation kinetics were explained using the Monod growth model, indicating that microbial processes can significantly reduce concentrations of phosphate esters in contaminated environments .
Q & A
Q. What validated synthetic routes are recommended for Monobutyl Phosphate-d9, and how can isotopic purity be ensured during synthesis?
This compound is synthesized via esterification of phosphoric acid with deuterated butanol (C4D9OH), typically using a catalyst like sulfuric acid or ion-exchange resins. Isotopic purity (>98% deuterium incorporation) requires rigorous control of reaction conditions (e.g., anhydrous environment, stoichiometric excess of deuterated alcohol) and purification via column chromatography or recrystallization. Post-synthesis, nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical to confirm deuterium substitution patterns and rule out protium contamination .
Key Methodological Considerations:
- Use deuterium-labeled precursors with certified isotopic enrichment (e.g., C4D9OH from NIST-traceable suppliers) .
- Monitor reaction kinetics via thin-layer chromatography (TLC) to optimize esterification efficiency.
- Validate purity using -NMR (absence of protium signals) and high-resolution MS (e.g., ESI-MS for molecular ion verification) .
Q. Which analytical techniques are most effective for characterizing this compound, and how do deuterium atoms influence spectral interpretation?
Deuterium substitution significantly alters spectral profiles:
- NMR Spectroscopy : -NMR confirms phosphate ester formation (δ ~0–5 ppm), while deuterium reduces signal interference, improving signal-to-noise ratios. -NMR can quantify isotopic enrichment but requires specialized probes .
- Mass Spectrometry : High-resolution MS (e.g., Q-TOF) distinguishes isotopic clusters (e.g., +9 Da shift for d9 vs. non-deuterated analogs) and detects impurities like partially deuterated species .
- FTIR Spectroscopy : C-D stretching vibrations (~2100–2200 cm) confirm deuterium incorporation .
Advanced Tip: Cross-validate results with matrix-matched standards (e.g., spiking experiments in biological matrices) to account for matrix effects .
Q. How can researchers resolve discrepancies in isotopic purity measurements between NMR and MS data?
Discrepancies often arise from:
- NMR Sensitivity Limits : Low-abundance protium contaminants (<2%) may evade detection in -NMR but appear in MS as minor peaks.
- MS Ionization Artifacts : Adduct formation or in-source fragmentation can distort isotopic ratios.
Mitigation Strategies:
- Combine -NMR with tandem MS (MS/MS) for orthogonal validation.
- Use internal standards (e.g., -labeled analogs) to calibrate MS quantification .
- Refer to USP guidelines for acceptance criteria in deuterated compound analysis (e.g., ≤2% protium contamination) .
Q. What experimental design considerations are critical when studying the metabolic stability of this compound in biological systems?
Deuterium kinetic isotope effects (KIEs) can alter metabolic rates. Key steps include:
In Vitro Models : Use hepatocyte or microsomal assays to monitor deuterium retention via LC-MS/MS.
Stability Controls : Compare degradation rates under physiological pH (7.4) and temperature (37°C) against non-deuterated analogs .
Tracer Studies : Employ -NMR to track deuterium redistribution in metabolites .
Pitfalls to Avoid:
- Deuterium exchange with solvents (e.g., D2O) may skew results. Use deuterium-depleted buffers where possible.
- Validate enzyme activity (e.g., phosphatases) to ensure deuterium does not inhibit hydrolysis pathways .
Q. How can this compound be optimized as an internal standard in quantitative assays for organophosphate metabolites?
Optimization Strategies:
- Matrix Matching : Prepare calibration curves in biological matrices (e.g., plasma, urine) to account for ion suppression/enhancement .
- Stability Testing : Assess long-term storage stability (-80°C) and freeze-thaw cycles to define shelf-life.
- Cross-Validation : Compare results against alternative standards (e.g., -labeled phosphates) to confirm accuracy .
Example Workflow:
Spike known concentrations into samples.
Extract using solid-phase extraction (SPE) with deuterated solvent recovery.
Quantify via LC-MS/MS with multiple reaction monitoring (MRM) for specificity .
Properties
IUPAC Name |
1,1,2,2,3,3,4,4,4-nonadeuteriobutyl phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11O4P/c1-2-3-4-8-9(5,6)7/h2-4H2,1H3,(H2,5,6,7)/p-2/i1D3,2D2,3D2,4D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMJSBUIDQYHIN-YNSOAAEFSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOP(=O)([O-])[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OP(=O)([O-])[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9O4P-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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